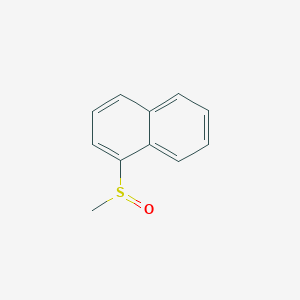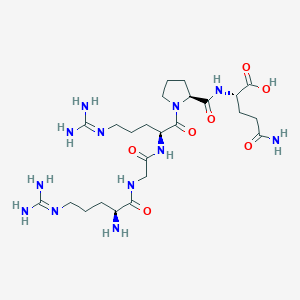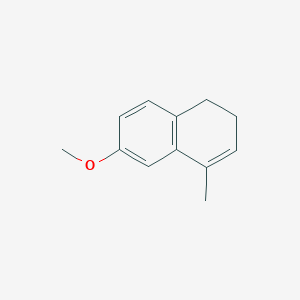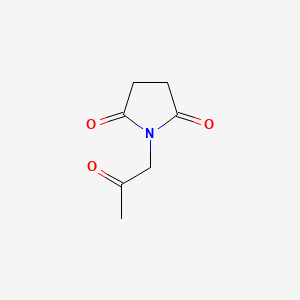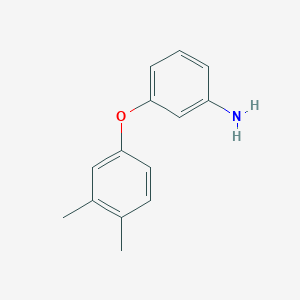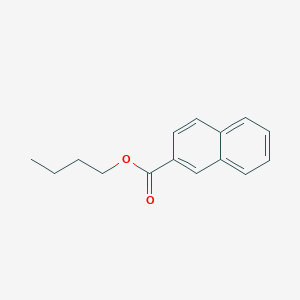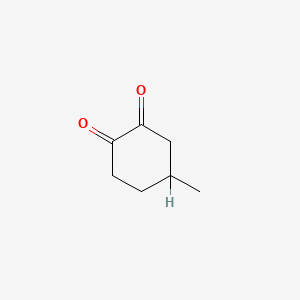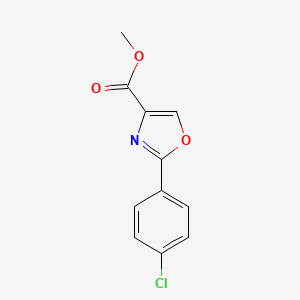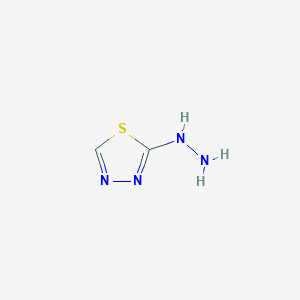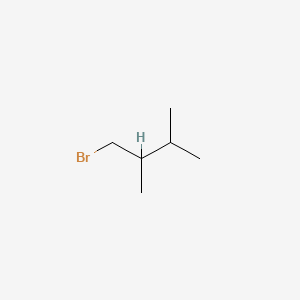
1-Bromo-2,3-dimethylbutane
Übersicht
Beschreibung
1-Bromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H13Br . It has a molecular weight of 165.071 . The IUPAC Standard InChI is InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the arrangement of atoms and the bonds between them .Chemical Reactions Analysis
When 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) are formed . This suggests that this compound may undergo similar reactions under the right conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.071 . Further details about its physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Free Radical Reactions
1-Bromo-2,3-dimethylbutane has been studied in the context of free radical reactions. It decomposes when treated with phenylmagnesium bromide and cobaltous bromide, yielding various products like 2,3-dimethylbutane, 2,3-dimethylbutene-1, and 2,3-dimethylbutene-2. This behavior suggests its role in radical-mediated synthesis processes (Liu, 1956).
Vibrational and Conformational Analysis
The compound has been the subject of vibrational and conformational analysis. Studies have been done on its infrared and Raman spectra, identifying that it exists in two stable conformations. Such studies are crucial for understanding the molecular mechanics and electron distribution in the compound (Crowder, 1993).
Organohalogen Compounds Synthesis
Research on organohalogen compounds has included the synthesis of derivatives from this compound. The compound's reactions under different conditions have been explored, providing insights into the synthesis and behavior of organohalogen compounds (Said & Tipping, 1972).
Catalysis in Gas Phase Reactions
This compound has been studied in the context of catalysis in gas phase reactions. Research has delved into the decomposition of related compounds like 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide, providing valuable information for understanding catalytic mechanisms (Johnson & Stimson, 1968).
Halogenation Studies
The compound has been a subject in halogenation studies. Selectivities in halogenation reactions have been examined, shedding light on the behavior of organohalogen compounds under different conditions (Migita et al., 1981).
Calorimetric Studies
This compound has been studied in calorimetric analyses, particularly concerning the glassy state of certain compounds. Such research helps in understanding the phase transitions and thermal properties of organic compounds (Adachi et al., 1971).
Radiolysis Investigations
The gamma radiolysis of related compounds like 2,3-dimethylbutane has been investigated, which is relevant for understanding the behavior of this compound under radiolytic conditions (Castello et al., 1974).
Synthetic Applications
There has been significant interest in the synthesis and characterization of derivatives related to this compound. Studies have explored various synthetic routes and kinetic aspects of these processes (Asheri et al., 2016).
Molecular Behavior in Solid Phases
Research has been conducted on the molecular behavior of compounds like 2,3-dimethylbutane in solid phases, which has implications for understanding the physical properties of this compound (Anderton & Llewellyn, 1973).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2,3-dimethylbutane is the alkene, 3,3-dimethyl-1-butene . The compound acts as an electrophile, which is a species that accepts an electron pair from a nucleophile .
Mode of Action
The mode of action of this compound involves an elimination reaction via the E2 mechanism . The compound interacts with its target by forming a carbocation intermediate and a bromide ion . The hydrogen atom attaches to the carbon atom that would result in the most stable carbocation, following Markovnikov’s rule .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the breaking of C–H and C–X bonds and the formation of a C=C bond . The extent of bond-breaking and bond-making varies, leading to a continuum of states .
Result of Action
The result of the action of this compound is the formation of 1-bromo-3,3-dimethylbutane . This is achieved through the interaction of the compound with the alkene, leading to the formation of a new C-H bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a polar solvent can facilitate the reaction . Additionally, the presence of other reactants, such as a good nucleophile or a decent base, can also influence the reaction .
Safety and Hazards
While specific safety and hazard information for 1-Bromo-2,3-dimethylbutane was not found in the search results, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-bromo-2,3-dimethylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNUHHAUPSXEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546931 | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30540-31-9 | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30540-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



